molecular formula C16H21F3N2O2 B12318690 tert-Butyl N-{4-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbamate

tert-Butyl N-{4-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbamate

Cat. No.: B12318690
M. Wt: 330.34 g/mol
InChI Key: TZTDXEAWMSGECI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-{4-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbamate: is a chemical compound with the molecular formula C15H22F3N2O2 . It is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring substituted with a trifluoromethyl group, making it a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-{4-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbamate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Carbamate Formation: The final step involves the reaction of the pyrrolidine derivative with tert-butyl chloroformate to form the carbamate.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{4-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with functional groups such as hydroxyl or carbonyl.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the trifluoromethyl group.

Scientific Research Applications

tert-Butyl N-{4-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbamate has several scientific research applications:

    Medicinal Chemistry: Used as a scaffold in the design of new drug candidates targeting various diseases.

    Organic Synthesis: Employed as a building block in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-{4-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The trifluoromethyl group enhances its binding affinity and selectivity towards target proteins.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-{4-(trifluoromethyl)pyridin-3-yl}carbamate: Similar structure with a pyridine ring instead of a pyrrolidine ring.

    tert-Butyl (3-hydroxypropyl)carbamate: Contains a hydroxypropyl group instead of a pyrrolidine ring.

    tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate: Contains a chloro group instead of a pyrrolidine ring.

Uniqueness

tert-Butyl N-{4-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbamate is unique due to its specific combination of a pyrrolidine ring and a trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in drug discovery and other scientific research applications.

Properties

IUPAC Name

tert-butyl N-[4-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-13-9-20-8-12(13)10-4-6-11(7-5-10)16(17,18)19/h4-7,12-13,20H,8-9H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTDXEAWMSGECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.